4-Hydrazinylbenzenesulfonamide
Overview
Description
4-Hydrazino-benzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a key intermediate in the synthesis of various sulfonamide derivatives, which are known for their wide range of biological activities.
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinylbenzenesulfonamide is carbonic anhydrase isozymes . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with carbonic anhydrase isozymes by inhibiting their activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can lead to various physiological effects.
Biochemical Pathways
The inhibition of carbonic anhydrase isozymes by this compound affects several biochemical pathways. These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues. By inhibiting these enzymes, this compound can disrupt these processes .
Pharmacokinetics
These properties can impact the bioavailability of this compound, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of carbonic anhydrase isozymes. This can lead to a disruption in the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects .
Biochemical Analysis
Biochemical Properties
4-Hydrazinylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most prominent mechanism involves the inhibition of carbonic anhydrase isozymes . This interaction is crucial as it influences the activity of these enzymes, thereby affecting various biochemical processes.
Cellular Effects
This compound has been observed to exhibit cytotoxic activity against several human tumor cell lines, including MCF-7, Hela, and A549 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on these cellular processes contribute to its anticancer and antitumor properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an inhibitor of carbonic anhydrase isozymes, affecting their activity and thus influencing various biochemical processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information about these interactions and their implications is currently limited.
Preparation Methods
The synthesis of 4-Hydrazino-benzenesulfonamide typically involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under high temperature and pressure conditions. The reaction is carried out at temperatures between 120°C and 125°C and pressures ranging from 0.8 MPa to 1.2 MPa. The molar ratio of p-chlorobenzenesulfonamide to hydrazine hydrate is maintained between 1:8 and 1:15, with the hydrazine hydrate having a mass percent of 50% to 80% . This method is suitable for industrial production due to its high yield and product purity.
Chemical Reactions Analysis
4-Hydrazino-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with various functional groups to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
4-Hydrazino-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a starting material for synthesizing various sulfonamide derivatives, which are important in the development of new chemical entities.
Industry: It is used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
4-Hydrazino-benzenesulfonamide can be compared with other similar compounds, such as:
4-(2-Substituted hydrazinyl)benzenesulfonamides: These compounds have similar structures but different substituents on the hydrazinyl group, leading to variations in their biological activities.
Benzenesulfonamide derivatives: These compounds have different functional groups attached to the benzene ring, which can significantly alter their chemical and biological properties. The uniqueness of 4-Hydrazino-benzenesulfonamide lies in its specific hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
4-hydrazinylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJSNAGTUCWQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195989 | |
Record name | p-Hydrazinobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-54-5 | |
Record name | 4-Hydrazinobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4392-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydrazinobenzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4392-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Hydrazinobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-hydrazinobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Hydrazinobenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642KHM22TW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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